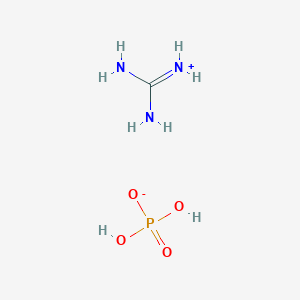![molecular formula C₁₅H₁₆N₂O₃ B1141416 2-Amino-3-[(6-acetyl-2-naphthyl)amino]propanoic acid CAS No. 1185251-08-4](/img/structure/B1141416.png)
2-Amino-3-[(6-acetyl-2-naphthyl)amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2-Amino-3-[(6-acetyl-2-naphthyl)amino]propanoic acid often involves multi-step reactions, starting from basic naphthalene derivatives. For example, a related compound, 2-Amino-1,2,3,4-tetrahydronaphthalene-6,7-diol, was synthesized from naphthalene-2,3-diol in a process involving methylation, Friedel-Crafts acylation, haloform reaction, Birch reduction, Curtius reaction, followed by hydrogenolysis and demethylation, achieving an overall yield of 44% (Göksu et al., 2003).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the chemical behavior of 2-Amino-3-[(6-acetyl-2-naphthyl)amino]propanoic acid. Crystallographic and spectroscopic elucidation, for instance, of related compounds, provides insights into their molecular frameworks and inter- and intramolecular interactions. Such analysis often reveals the planarity of molecular frameworks and the orientation of substituent groups, which are vital for predicting the compound's reactivity and interaction with other molecules (Abdel-Jalil et al., 2015).
Wissenschaftliche Forschungsanwendungen
Bioconjugation and Protein Modification
2-Amino-3-[(6-acetyl-2-naphthyl)amino]propanoic acid, and its analogues like 2-naphthol analogue of tyrosine, have been explored in the genetic incorporation into proteins in Escherichia coli. This process is facilitated through directed evolution of orthogonal aminoacyl-tRNA synthetase/tRNA pairs. The chemoselective azo coupling reactions between the 2-naphthol group and diazotized aniline derivatives demonstrate high efficiency, excellent selectivity, and require mild conditions. This advancement opens avenues for precise protein modifications and the development of functional proteins with tailored properties for various scientific applications (Chen & Tsao, 2013).
Fluorescence Derivatization
The compound has been coupled with the amino group of various amino acids to serve as a fluorescent derivatizing agent. The derivatives showcase strong fluorescence, with emissions in both short and long wavelengths, making them beneficial for biological assays and molecular imaging. This application is critical for enhancing the visualization and analysis of biological samples, contributing to advancements in fields like biochemistry and molecular biology (Frade et al., 2007).
Enantiomeric Purity Enhancement
The compound has been used in the preparation of single enantiomers of amino acid derivatives like 2-naphthylalanine. The process involves asymmetric hydrogenation and has been optimized for multikilogram scale production. The resulting compounds maintain high enantiomeric purity, making them valuable for pharmaceutical applications and the synthesis of enantiomerically pure drugs and compounds (Boaz et al., 2005).
Synthesis of Specifically Labeled Peptides
2-Amino-3-[(6-acetyl-2-naphthyl)amino]propanoic acid derivatives have been utilized in the synthesis of specifically labeled peptides, serving as an important tool in the study of peptide structures and dynamics. This application is particularly significant in the field of proteomics and drug development, where understanding peptide interactions and structures is crucial (Parnes & Shelton, 1986).
Eigenschaften
IUPAC Name |
3-[(6-acetylnaphthalen-2-yl)amino]-2-aminopropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-9(18)10-2-3-12-7-13(5-4-11(12)6-10)17-8-14(16)15(19)20/h2-7,14,17H,8,16H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZCXMNMUMGDJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(6-acetyl-2-naphthalenyl)amino]Alanine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Bis((1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B1141341.png)
![N-[4-[(Trifluoroacetyl)amino]benzoyl-d4]-L-glutamic Acid Dimethyl Ester](/img/structure/B1141342.png)


